molecular formula C22H28N4O2 B11968114 Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11968114
M. Wt: 380.5 g/mol
InChI Key: RDXSNZCRELIMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C22H28N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1-pentyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Similar structure but with an ethyl ester group.

    2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylic acid ethyl ester: Similar structure but with a carboxylic acid group.

Uniqueness

Pentyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific ester and amino group configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

pentyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H28N4O2/c1-2-3-9-14-28-22(27)18-19-21(25-17-13-8-7-12-16(17)24-19)26(20(18)23)15-10-5-4-6-11-15/h7-8,12-13,15H,2-6,9-11,14,23H2,1H3

InChI Key

RDXSNZCRELIMSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.